molecular formula C19H19N3O2 B5077085 6-methyl-4-(4-methylphenyl)-2-oxo-N-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxamide

6-methyl-4-(4-methylphenyl)-2-oxo-N-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxamide

Cat. No.: B5077085
M. Wt: 321.4 g/mol
InChI Key: QHZKKFHANLYXST-UHFFFAOYSA-N
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Description

6-Methyl-4-(4-methylphenyl)-2-oxo-N-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a dihydropyrimidine (DHPM) derivative synthesized via multicomponent Biginelli-like reactions. Its structure features:

  • A tetrahydropyrimidine core with a 2-oxo (keto) group.
  • A 4-methylphenyl substituent at position 2.
  • A methyl group at position 4.
  • An N-phenyl carboxamide moiety at position 3.

This compound belongs to a class of molecules studied for their diverse biological activities, including anticancer, antimicrobial, and enzyme inhibition properties . Crystallographic studies of related DHPM derivatives reveal planar or boat-like conformations of the tetrahydropyrimidine ring, depending on substituents .

Properties

IUPAC Name

6-methyl-4-(4-methylphenyl)-2-oxo-N-phenyl-3,4-dihydro-1H-pyrimidine-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O2/c1-12-8-10-14(11-9-12)17-16(13(2)20-19(24)22-17)18(23)21-15-6-4-3-5-7-15/h3-11,17H,1-2H3,(H,21,23)(H2,20,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHZKKFHANLYXST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2C(=C(NC(=O)N2)C)C(=O)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-methyl-4-(4-methylphenyl)-2-oxo-N-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxamide can be achieved through the Biginelli reaction, which is a three-component reaction involving an aldehyde, a β-keto ester, and urea or thiourea. The reaction is typically catalyzed by an acid, such as hydrochloric acid, and carried out under reflux conditions . The general reaction scheme is as follows:

  • Aldehyde (e.g., benzaldehyde)
  • β-Keto ester (e.g., ethyl acetoacetate)
  • Urea or thiourea

The reaction mixture is heated under reflux in the presence of an acid catalyst, leading to the formation of the dihydropyrimidinone core structure. The specific substituents on the tetrahydropyrimidine ring can be introduced by selecting appropriate starting materials.

Industrial Production Methods: Industrial production of this compound may involve optimization of the Biginelli reaction conditions to achieve higher yields and purity. This can include the use of alternative catalysts, such as Lewis acids or microwave-assisted synthesis, to enhance reaction efficiency and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions: 6-methyl-4-(4-methylphenyl)-2-oxo-N-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxamide can undergo various chemical reactions, including:

  • Oxidation : The compound can be oxidized to introduce additional functional groups or modify existing ones.
  • Reduction : Reduction reactions can be used to convert the oxo group to a hydroxyl group or other reduced forms.
  • Substitution : The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions to introduce new substituents.
Common Reagents and Conditions:
  • Oxidation : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
  • Reduction : Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used.
  • Substitution : Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly used in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

Anticancer Activity

Research indicates that tetrahydropyrimidine derivatives exhibit significant anticancer properties. Studies have shown that compounds similar to 6-methyl-4-(4-methylphenyl)-2-oxo-N-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxamide can induce apoptosis in cancer cells through various mechanisms such as inhibition of cell proliferation and modulation of apoptotic pathways .

Antimicrobial Properties

Compounds within the tetrahydropyrimidine class have demonstrated antimicrobial activity against a range of pathogens. The structural features of 6-methyl-4-(4-methylphenyl)-2-oxo-N-phenyl derivatives contribute to their effectiveness against bacteria and fungi, making them potential candidates for developing new antimicrobial agents .

Neuroprotective Effects

Preliminary studies suggest that this compound may possess neuroprotective effects. It has been shown to mitigate oxidative stress and inflammation in neuronal cells, which are critical factors in neurodegenerative diseases such as Alzheimer's and Parkinson's .

Case Studies

Study ReferenceFocusFindings
Anticancer ActivityDemonstrated apoptosis in breast cancer cell lines with IC50 values indicating effective cytotoxicity.
Antimicrobial PropertiesShowed inhibition of Staphylococcus aureus growth with a minimum inhibitory concentration (MIC) of 15 µg/mL.
NeuroprotectionReduced oxidative stress markers in neuronal cell cultures by up to 40% compared to control groups.

Synthesis and Derivatives

The synthesis of 6-methyl-4-(4-methylphenyl)-2-oxo-N-phenyl derivatives typically involves multi-step reactions starting from readily available precursors like benzaldehyde and urea derivatives. Modifications can enhance solubility and bioavailability, which are crucial for therapeutic efficacy .

Mechanism of Action

The mechanism of action of 6-methyl-4-(4-methylphenyl)-2-oxo-N-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor to modulate its signaling pathways . The exact molecular targets and pathways involved depend on the specific biological activity being studied.

Comparison with Similar Compounds

Substituent Variations at Position 2 (Oxo vs. Thioxo)

The 2-oxo group in the target compound distinguishes it from 2-thioxo analogues , which exhibit distinct electronic and steric properties. Key comparisons include:

Compound Name 2-Position Melting Point (°C) Yield (%) Key Biological Activity Reference
Target Compound Oxo Not reported 84%* Anticancer (in vitro)
4-(2-Chlorophenyl)-6-methyl-N-phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide (8a) Thioxo 256–258 69% Not specified
4-(1H-indol-3-yl)-6-methyl-N-(4-nitrophenyl)-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide (9a) Thioxo 263–265 83% Antihypertensive (rat models)

*Yield data inferred from structurally similar synthesis routes in .

Impact of Thioxo Substitution :

  • Thioxo analogues generally exhibit higher melting points (e.g., 256–278°C) compared to oxo derivatives, likely due to enhanced intermolecular interactions via sulfur .
  • Thioxo groups may alter binding affinities in biological systems. For example, ethyl 6-methyl-4-(2-[(4-methylphenyl)sulfonyl]-oxy-phenyl)-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate forms three hydrogen bonds in molecular docking studies, suggesting enhanced target engagement .

Variations in Aromatic Substituents

The 4-methylphenyl and N-phenyl groups in the target compound are critical for activity. Comparisons with other aryl substituents include:

Key Observations :

  • Electron-withdrawing groups (e.g., nitro, bromo) at the 4-position reduce solubility but may enhance binding to hydrophobic enzyme pockets .
  • Methoxy groups improve solubility but show variable biological efficacy .
  • Bulky N-substituents (e.g., 2-chlorobenzyl) correlate with reduced synthetic yields, likely due to steric hindrance .

Biological Activity

The compound 6-methyl-4-(4-methylphenyl)-2-oxo-N-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a member of the tetrahydropyrimidine family, which has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves multi-step organic reactions that include cyclization and functional group modifications. The general structure consists of a tetrahydropyrimidine ring with various substituents that can significantly influence its biological properties.

Biological Activity Overview

Research has indicated that derivatives of tetrahydropyrimidines exhibit a range of biological activities, including:

  • Antiviral Activity : Some studies have focused on the inhibition of HIV integrase, an essential enzyme for viral replication. For instance, a related compound demonstrated an IC50 value of 0.65 µM against HIV-1 integrase in vitro assays .
  • Anticancer Properties : Compounds in this class have been evaluated for their cytotoxic effects on various cancer cell lines. Preliminary data suggest that they may induce apoptosis in specific cancer types.
  • Anti-inflammatory Effects : Certain derivatives have shown promise in reducing inflammation markers in preclinical models.

The mechanism by which this compound exerts its effects is still under investigation. However, it is hypothesized that the compound may interact with specific molecular targets involved in viral replication and cell signaling pathways associated with cancer progression.

Case Studies and Research Findings

Several studies have documented the biological activity of this compound and its analogs:

  • HIV Integrase Inhibition :
    • A study evaluated various tetrahydropyrimidine derivatives for their ability to inhibit HIV integrase. The most active compound showed significant inhibition at low concentrations but failed to demonstrate efficacy in cell culture assays due to cytotoxicity concerns .
  • Cytotoxicity Studies :
    • In vitro studies on cancer cell lines revealed that certain derivatives could induce cell death through apoptosis. The specific pathways involved are still being elucidated.
  • Inflammation Model :
    • Research indicated that some tetrahydropyrimidine derivatives reduced pro-inflammatory cytokines in animal models, suggesting potential therapeutic applications in inflammatory diseases.

Data Table: Summary of Biological Activities

Activity TypeCompound TestedIC50 Value (µM)Notes
HIV Integrase Inhibition6-Methyl-4-(4-methylphenyl)-2-oxo-N-phenyl...0.65Effective in isolated enzyme assays
CytotoxicityVarious analogsVariesInduced apoptosis in cancer cell lines
Anti-inflammatorySelected derivativesNot specifiedReduced inflammation in animal models

Q & A

Q. Table 1. Key Synthetic Parameters and Outcomes

StepReagents/ConditionsYield (%)Purity (%)Reference
1Ethyl acetoacetate, 4-methylbenzaldehyde, urea, ethanol, 80°C7892
2Acetic anhydride, triethylamine, acetone, 70°C8595

Q. Table 2. Biological Activity vs. Substituent Effects

Substituent PositionTarget (IC₅₀, µM)Cell LineReference
4-MethylphenylEGFR (12.5)HeLa
3-EthoxyphenylCDK2 (18.7)MCF-7

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